BenchChemオンラインストアへようこそ!

Midpacamide

Stereoselective cytotoxicity Cervical cancer Chiral natural products

Midpacamide is a brominated pyrrole–imidazole alkaloid originally isolated from marine sponges of the genus Agelas. Belonging to the oroidin class of marine natural products, it features a characteristic 4,5-dibromo‑1‑methyl‑pyrrole‑2‑carboxamide unit linked to a 3‑methyl‑hydantoin moiety via a propyl chain.

Molecular Formula C13H16Br2N4O3
Molecular Weight 436.1 g/mol
CAS No. 66067-05-8
Cat. No. B3055645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidpacamide
CAS66067-05-8
Molecular FormulaC13H16Br2N4O3
Molecular Weight436.1 g/mol
Structural Identifiers
SMILESCN1C(=CC(=C1Br)Br)C(=O)NCCCC2C(=O)N(C(=O)N2)C
InChIInChI=1S/C13H16Br2N4O3/c1-18-9(6-7(14)10(18)15)11(20)16-5-3-4-8-12(21)19(2)13(22)17-8/h6,8H,3-5H2,1-2H3,(H,16,20)(H,17,22)
InChIKeyOMOGWRPVZKQNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Midpacamide (CAS 66067-05-8) – Compound Overview & Procurement Context


Midpacamide is a brominated pyrrole–imidazole alkaloid originally isolated from marine sponges of the genus Agelas [1]. Belonging to the oroidin class of marine natural products, it features a characteristic 4,5-dibromo‑1‑methyl‑pyrrole‑2‑carboxamide unit linked to a 3‑methyl‑hydantoin moiety via a propyl chain [2]. The compound is distinguished by a single chiral center at the hydantoin C‑4 position, giving rise to (R)‑ and (S)‑ enantiomers with markedly divergent biological properties. Midpacamide has been evaluated in antimicrobial, anticancer, anti‑biofouling, and fish‑feeding‑deterrence assays, establishing it as a multi‑functional marine alkaloid scaffold of interest for drug discovery and chemical ecology research.

Midpacamide (CAS 66067-05-8) – Why In‑Class Substitution Is Not Advisable


Pyrrole–imidazole alkaloids (PIAs) from Agelas sponges share a common oroidin‑derived backbone, yet minor structural variations – bromination pattern, cyclization state of the imidazole moiety, side‑chain functionality and stereochemistry – produce profound functional divergence across activity profiles. Midpacamide contains a hydantoin ring absent in oroidin and dispacamide A, and displays enantiomer‑specific effects exceeding 50‑fold potency differences [1]. Furthermore, in‑class analogs such as oroidin serve as primary fish‑feeding deterrents in the sponge, whereas midpacamide acts as a contributory but non‑dominant defense metabolite [2]. These structure‑driven differences mean that substituting midpacamide with a readily available generic analog (e.g., rac‑midpacamide, oroidin, or a mono‑debrominated derivative) will fundamentally alter both potency and selectivity signatures in any experimental system.

Midpacamide (CAS 66067-05-8) – Quantitative Differential Evidence vs. Closest Analogs & Alternatives


Stereoselective Anticancer Activity: (S)-Midpacamide vs. (R)-Midpacamide Against HeLa Cervical Cancer Cells

In a direct head‑to‑head comparison, (S)‑midpacamide inhibited proliferation of human cervical carcinoma HeLa cells with more than 50‑fold greater potency than its (R)‑enantiomer [1]. This pronounced stereoselectivity demonstrates that the biological target(s) of midpacamide in cervical cancer are highly sensitive to the absolute configuration at the hydantoin C‑4 position. The finding is derived from a patent study that synthesized both enantiomers with high optical purity and tested them in parallel cytotoxicity assays.

Stereoselective cytotoxicity Cervical cancer Chiral natural products

Cancer‑Cell‑Type Selectivity: HeLa vs. Murine Lymphoma L5178Y – A >10,000‑Fold Activity Window

According to the same patent study [1], racemic midpacamide and (S)‑midpacamide both show >10,000‑fold stronger growth inhibition against HeLa cervical cancer cells compared with their activity against murine lymphoma L5178Y cells. The previously reported IC50 of racemic midpacamide against L5178Y exceeds 23 mM, indicating negligible potency [2]; in contrast, midpacamide exerts potent, specific inhibition of HeLa cells at substantially lower concentrations. This extreme cell‑type selectivity is not observed for most standard cytotoxic agents, such as cisplatin, which broadly inhibit both lymphoma and carcinoma cells.

Selective cytotoxicity Cervical cancer vs. lymphoma Therapeutic window

Fish‑Feeding Deterrence: Midpacamide vs. rac‑Longamide A in a Multi‑Compound Head‑to‑Head Assay

In a controlled laboratory assay with the omnivorous Caribbean reef fish Thalassoma bifasciatum, midpacamide significantly inhibited feeding at all three tested volumetric concentrations (1, 5, and 10 mg/mL) [1]. In striking contrast, rac‑longamide A – another pyrrole‑containing Agelas alkaloid – showed no significant feeding‑deterrent activity at any concentration tested. The authors concluded that the pyrrole moiety is necessary but not sufficient for deterrent activity, and that the presence of an imidazole (or hydantoin) group is required for full activity.

Chemical ecology Feeding deterrence Marine sponge defense

Quorum‑Sensing Reporter Assay Profile: Midpacamide (Toxic) vs. Hymenialdisin (Non‑Toxic QS Inhibitor)

In a screen of 78 natural products for quorum‑sensing (QS) inhibition using Chromobacterium violaceum CV017 and E. coli LuxR‑ and LasR‑based reporters, midpacamide (tested at 46 µM) was toxic to the bacterial reporters, profoundly reducing bioluminescence in an indiscriminate manner [1]. In contrast, hymenialdisin inhibited the LasR‑based QS response without causing reporter toxicity at concentrations >15 µM. Demethoxy encecalin similarly acted as a non‑toxic QS inhibitor at >6.6 µM. This functional distinction – acute reporter toxicity versus specific QS‑pathway inhibition – classifies midpacamide as a compound with a fundamentally different bioactivity mechanism compared to hymenialdisin, despite both being marine alkaloids.

Quorum sensing inhibition Anti-biofouling Bacterial reporter assay

Enantiomerically Pure Synthesis: (S)-Midpacamide with >99% Optical Purity vs. Racemic Midpacamide

A patented synthetic route (CN104788431A) enables the preparation of enantiomerically pure (S)‑midpacamide and (R)‑midpacamide with optical purity exceeding 99% [1], directly addressing the racemization challenges inherent in earlier total syntheses (Lindel & Hoffmann, 1997; Fresneda et al., 2001, 2004) that could only produce racemic product [2]. The method employs chiral amino‑acid precursors (L‑ or D‑ornithine hydrochloride) and proceeds under mild conditions that preserve the original stereochemistry throughout the synthetic sequence.

Chiral synthesis Optical purity Enantioselective synthesis

Midpacamide (CAS 66067-05-8) – Evidence‑Backed Research & Industrial Application Scenarios


Enantiomer‑Specific Anticancer Probe Development for Cervical Cancer

The demonstrated >50‑fold stereoselective potency difference between (S)‑ and (R)‑midpacamide against HeLa cells [1] positions (S)‑midpacamide as a privileged chiral probe for identifying the molecular target(s) responsible for cervical‑cancer‑specific cytotoxicity. Procurement of enantiomerically pure (S)‑midpacamide (>99% optical purity) rather than racemic material is essential for target‑identification and chemical‑proteomics workflows, where inactive enantiomer contamination would degrade pull‑down specificity. Combined with the >10,000‑fold selectivity window over L5178Y lymphoma cells [1], (S)‑midpacamide could be employed in differential screening panels to map cervical‑cancer‑selective vulnerabilities.

Marine Chemical Ecology – Positive Control for Fish‑Feeding Deterrence Studies

Midpacamide’s consistent feeding‑deterrent activity across a concentration range of 1–10 mg/mL in Thalassoma bifasciatum assays [2] makes it a reliable positive control for reef‑fish‑predation experiments. Its structural analog rac‑longamide A, which is completely inactive under identical conditions [2], can be used as a matched negative control. This matched‑pair design enables robust SAR studies on the role of the pyrrole‑imidazole (or pyrrole‑hydantoin) pharmacophore in chemical defense, and is valuable for marine‑natural‑product laboratories investigating sponge‑predator interactions.

Quorum‑Sensing Screening Libraries – Calibration of Reporter‑Toxicity Thresholds

In bacterial quorum‑sensing inhibitor screens, midpacamide at 46 µM produces acute reporter toxicity in E. coli LasR‑ and LuxR‑based systems [3], as opposed to the specific, non‑toxic QS inhibition exhibited by hymenialdisin (>15 µM) and demethoxy encecalin (>6.6 µM) [3]. Midpacamide therefore serves as a benchmark compound for defining the toxicity threshold in high‑throughput QS‑inhibitor screens, enabling researchers to discriminate between compounds that genuinely target QS pathways and those that simply impair bacterial viability.

Chiral Natural‑Product Synthesis – Benchmark Substrate for Enantioselective Methodology

The availability of a validated, high‑optical‑purity synthetic route to (S)‑midpacamide (>99% e.e.) [4] provides synthetic‑chemistry groups with a structurally complex, brominated alkaloid target for benchmarking new asymmetric synthetic methodologies. The compound’s sensitivity to racemization under earlier total‑synthesis conditions [5] makes it an informative test substrate for evaluating the stereochemical integrity of novel catalytic hydrogenation or cyclization strategies.

Quote Request

Request a Quote for Midpacamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.